

# An In-depth Technical Guide to the Biosynthesis of Nigerose in Fungi

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## Compound of Interest

Compound Name: *Nigerose*

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This technical guide provides a comprehensive overview of the biosynthesis of **nigerose** in fungi, with a primary focus on the well-studied model organism, *Aspergillus niger*. The document details the enzymatic pathways, regulatory mechanisms, and key experimental protocols relevant to the study and production of this rare disaccharide.

## Executive Summary

**Nigerose**, a disaccharide composed of two glucose units linked by an  $\alpha$ -1,3-glycosidic bond, is a rare sugar with potential applications in the food and pharmaceutical industries as a prebiotic and for other beneficial physiological functions. In fungi, particularly in the genus *Aspergillus*, **nigerose** is not synthesized through a de novo pathway from nucleotide sugar precursors like UDP-glucose. Instead, its formation is primarily the result of the transglucosylation activity of specific  $\alpha$ -glucosidases. This guide will explore the intricacies of this biosynthetic route, the enzymes involved, their regulation, and the methodologies employed for their investigation.

## The Core Biosynthetic Pathway: Transglucosylation

The principal mechanism for **nigerose** biosynthesis in fungi is a transglucosylation reaction catalyzed by  $\alpha$ -glucosidases (EC 3.2.1.20). This process involves the transfer of a glucose moiety from a donor substrate to an acceptor molecule.

In *Aspergillus niger*, a specific  $\alpha$ -glucosidase, designated AgdB, has been identified as a key enzyme in **nigerose** production. AgdB exhibits both hydrolytic and transglucosylation activities. When a suitable donor substrate, such as maltose, is present at a high concentration, AgdB catalyzes the transfer of a glucose unit to an acceptor molecule, which can be another glucose molecule. This results in the formation of various disaccharides, including **nigerose** ( $\alpha$ -1,3-linkage) and kojibiose ( $\alpha$ -1,2-linkage).

The overall reaction can be summarized as follows:

- Hydrolysis: Maltose + H<sub>2</sub>O → 2 Glucose
- Transglucosylation: Maltose (donor) + Glucose (acceptor) → **Nigerose**/Kojibiose + Glucose

It is important to note that **nigerose** is also a constitutional unit of the fungal cell wall polysaccharide, nigeran, which consists of alternating  $\alpha$ -(1,3)- and  $\alpha$ -(1,4)-glycosidic linkages[1][2]. The transglucosylation activity of enzymes like AgdB may play a role in the synthesis or modification of such cell wall components[1].

## Key Enzymes in Nigerose Biosynthesis

The primary enzyme identified in the biosynthesis of **nigerose** in *Aspergillus niger* is  $\alpha$ -glucosidase B (AgdB).

- Enzyme Commission Number: EC 3.2.1.20
- Function: AgdB is a member of the glycoside hydrolase family 31 and demonstrates hydrolytic specificity towards  $\alpha$ -(1,3)- and  $\alpha$ -(1,4)-glycosidic linkages. Crucially, it possesses strong transglucosylation activity.
- Mechanism: In the presence of high concentrations of a substrate like maltose, AgdB cleaves the  $\alpha$ -1,4 linkage and transfers the glucosyl moiety to an acceptor molecule. When glucose is the acceptor, **nigerose** is formed through the creation of an  $\alpha$ -1,3 linkage.

While bacterial systems utilize **nigerose** phosphorylase (EC 2.4.1.279) for **nigerose** metabolism, there is currently no substantial evidence for the widespread presence or involvement of this enzyme in the primary biosynthesis of **nigerose** in fungi like *Aspergillus niger*[3][4].

## Quantitative Data on Nigerose Biosynthesis

The production of **nigerose** is influenced by various factors, including the specific enzyme, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from studies on  $\alpha$ -glucosidases from *Aspergillus* species.

Enzyme Source	Substrate	Product(s)	Yield (%)	Reference(s)
<i>Aspergillus niger</i> (AgdB)	Maltose	Nigerose, Kojibiose	24% (Nigerose), 19% (Kojibiose)	
<i>Aspergillus nidulans</i> (AgdB)	Maltose	Isomaltose, Panose, and other transglucosylation products	~50% (total transglucosylation products)	

Table 1: **Nigerose** and Other Transglucosylation Product Yields

Enzyme	Substrate	Km	Vmax	Optimal pH	Optimal Temperature (°C)	Reference(s)
Aspergillus niger ITV-01 $\alpha$ -glucosidase	Soluble Starch	5.7 mg/mL	1000 U/mg	4.3	80	
Aspergillus niger $\alpha$ -glucosidase	p-nitrophenyl $\alpha$ -D-glucopyranoside (pNPG)	0.17 mM	18.7 $\mu$ mol/min/mg	4.5	60	
Aspergillus nidulans AgdB	Maltotriose	-	-	-	-	
Aspergillus nidulans AgdB	Maltose	-	-	-	-	
Aspergillus nidulans AgdB	Kojibiose	-	-	-	-	
Aspergillus nidulans AgdB	Nigerose	-	-	-	-	

Table 2: Kinetic Parameters and Optimal Conditions for Fungal  $\alpha$ -Glucosidases

## Regulation of Nigerose Biosynthesis

The biosynthesis of **nigerose** is intrinsically linked to the expression of the encoding  $\alpha$ -glucosidase genes, such as *agdB*. In *Aspergillus* species, the expression of amylolytic genes is

tightly regulated, primarily at the transcriptional level.

Key regulatory elements include:

- AmyR: A transcriptional activator essential for the induction of amylolytic genes in the presence of starch or maltose. Isomaltose, formed by the transglucosylation activity of intracellular  $\alpha$ -glucosidase, acts as an inducer for AmyR activation.
- MalR: Another transcription factor involved in maltose utilization and the expression of amylolytic genes.
- CreA: A transcription factor that mediates carbon catabolite repression (CCR), leading to the repression of amylolytic genes in the presence of glucose.

The expression of *agdB* is generally not induced by maltose to the same extent as other amylolytic genes and appears to be less dependent on AmyR, suggesting alternative regulatory mechanisms may be at play for this specific  $\alpha$ -glucosidase. The carbon source in the growth medium significantly influences the expression of carbohydrate-active enzymes and, consequently, can affect **nigerose** production.

## Experimental Protocols

### Enzyme Assay for $\alpha$ -Glucosidase Activity

This protocol is adapted from standard procedures for determining  $\alpha$ -glucosidase activity using maltose as a substrate.

**Principle:** The  $\alpha$ -glucosidase hydrolyzes maltose into two molecules of glucose. The released glucose is then quantified using a coupled enzymatic assay involving hexokinase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured spectrophotometrically at 340 nm.

Reagents:

- 100 mM Sodium Acetate Buffer (pH 6.0)
- 20% (w/v) Maltose solution

- Glucose Assay Reagent (containing ATP, NADP<sup>+</sup>, hexokinase, and G6P-DH)
- Enzyme solution (appropriately diluted)

Procedure:

- Prepare a reaction mixture containing sodium acetate buffer and maltose solution.
- Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the enzyme solution.
- Incubate for a defined period (e.g., 10-30 minutes).
- Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).
- Centrifuge to pellet any precipitate.
- Take an aliquot of the supernatant and add it to the Glucose Assay Reagent.
- Incubate until the reaction is complete and measure the absorbance at 340 nm.
- Calculate the amount of glucose produced by comparing with a standard curve.
- One unit of  $\alpha$ -glucosidase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1  $\mu$ mol of maltose per minute under the specified conditions.

## Gene Knockout of $\alpha$ -Glucosidase Gene (agdB) in *Aspergillus niger* using CRISPR/Cas9

This protocol provides a general workflow for creating a targeted gene deletion of the agdB gene in *A. niger*.

**Principle:** The CRISPR/Cas9 system is used to create a specific double-strand break at the agdB locus. A donor DNA template containing flanking homologous regions to the target site and a selectable marker is co-transformed. The cell's homologous recombination machinery repairs the break using the donor DNA, resulting in the replacement of the agdB gene with the selectable marker.

#### Materials:

- A. niger protoplasts
- Cas9 expression plasmid
- sgRNA expression cassette targeting agdB
- Donor DNA with homology arms and a selectable marker (e.g., pyrG)
- PEG-CaCl<sub>2</sub> solution for transformation

#### Procedure:

- Design and construct the sgRNA: Design a 20-nucleotide guide RNA sequence specific to the agdB gene. Clone this into an appropriate expression vector.
- Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology arms) of the agdB gene from A. niger genomic DNA. Assemble these with a selectable marker cassette.
- Protoplast preparation: Generate protoplasts from young A. niger mycelium using cell wall-degrading enzymes.
- Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the sgRNA expression cassette, and the donor DNA using a PEG-mediated method.
- Selection and screening: Plate the transformed protoplasts on a selective medium that allows the growth of transformants containing the selectable marker.
- Verification: Isolate genomic DNA from the putative knockout mutants and verify the correct integration of the donor DNA and deletion of the agdB gene by PCR and sequencing.

## Quantification of Nigerose by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for the separation and quantification of sugars like **nigerose**.

#### Instrumentation and Columns:

- HPLC system with a refractive index detector.
- A carbohydrate analysis column (e.g., Bio-Rad HPX-87P or similar).

#### Mobile Phase:

- Degassed, deionized water.

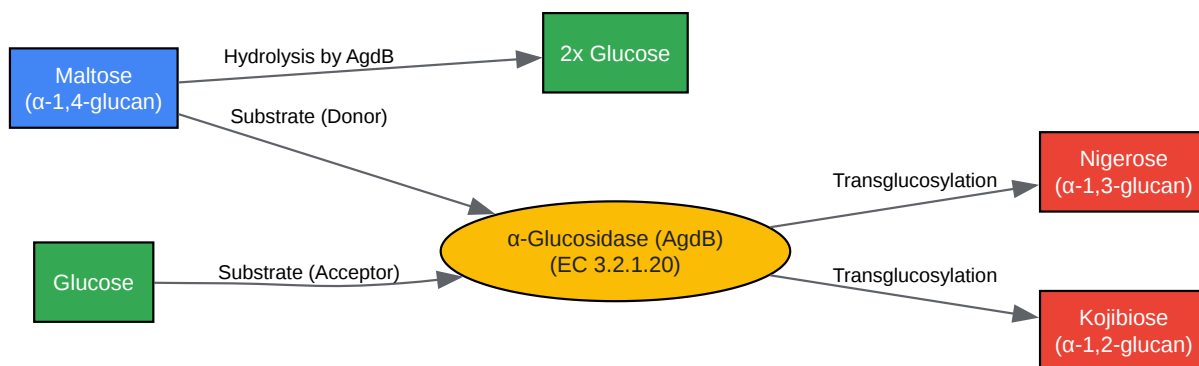
#### Procedure:

- Sample Preparation: Centrifuge the fungal culture broth to remove cells. Filter the supernatant through a 0.22 µm filter.
- Standard Preparation: Prepare a series of **nigerose** standards of known concentrations.
- Chromatography:
  - Set the column temperature (e.g., 80-85°C).
  - Set the flow rate (e.g., 0.5-0.7 mL/min).
  - Inject the standards and samples.
- Quantification: Identify the **nigerose** peak in the chromatograms based on the retention time of the standard. Quantify the concentration by comparing the peak area with the standard curve.

## Visualizations

### Biosynthetic Pathway of Nigerose in *Aspergillus niger*

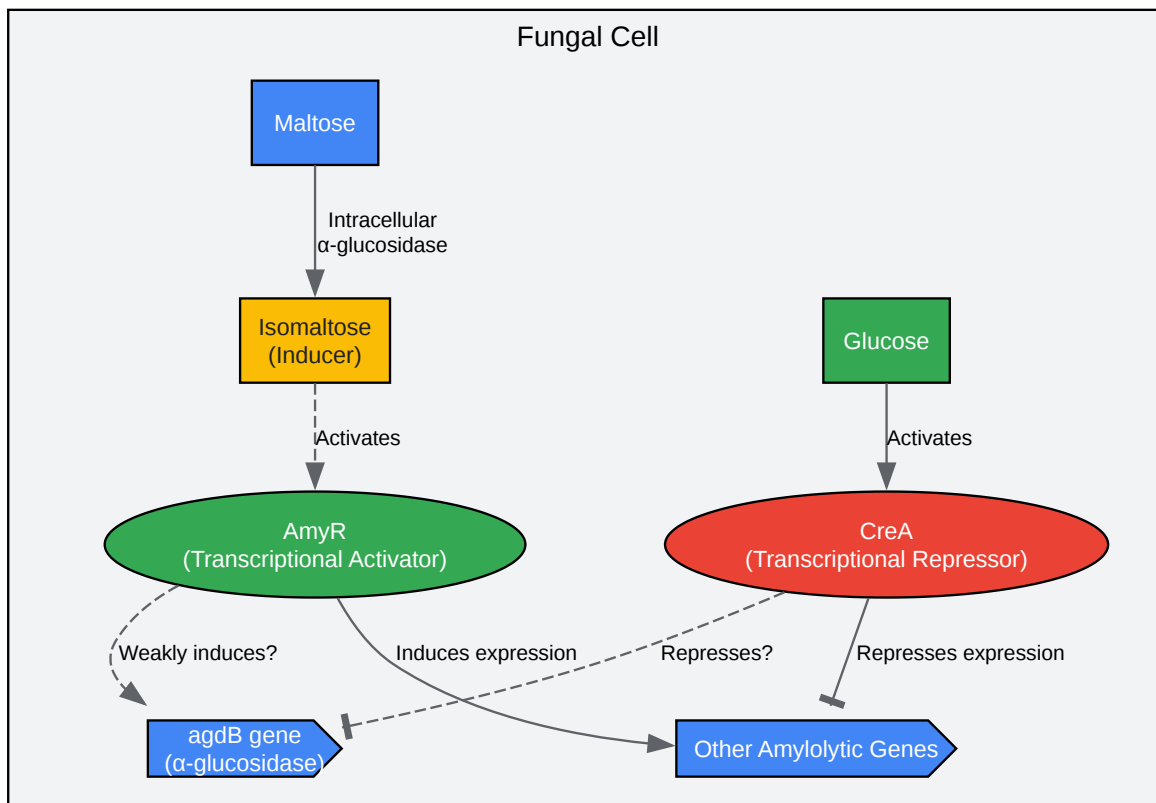




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Caption: Biosynthesis of **nigerose** via transglucosylation by  $\alpha$ -glucosidase (AgdB) in *Aspergillus niger*.

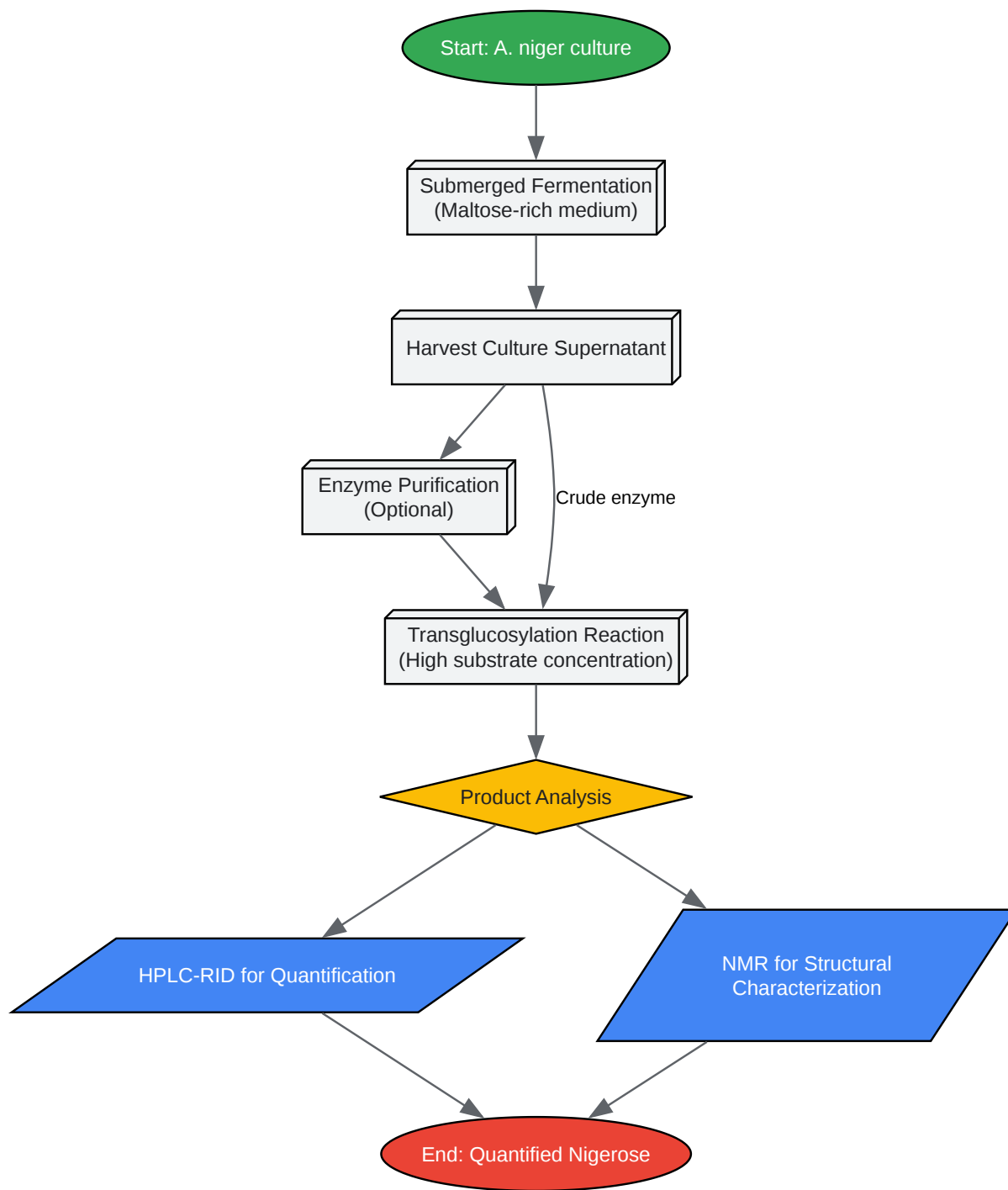
## Regulatory Network of Amylolytic Genes in *Aspergillus*



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Caption: Simplified regulatory network for amylolytic genes in *Aspergillus*, including potential regulation of *agdB*.

## Experimental Workflow for Nigerose Production and Analysis



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Caption: General experimental workflow for the production and analysis of **nigerose** from *Aspergillus niger*.

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